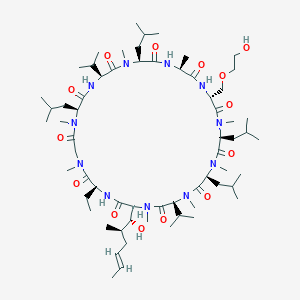
Oxeclosporin
Übersicht
Beschreibung
Herstellungsmethoden
Oxeclosporin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Serin(8)-Cyclosporin umfassenDie Herstellungsmethode beinhaltet das Auflösen der Verbindung in Dimethylsulfoxid (DMSO) und die Verwendung von Polyethylenglykol (PEG) und Tween 80 als Lösungsmitteln .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen der Hydroxyethylmodifikation auf die Stabilität und Reaktivität von Peptiden zu untersuchen.
Biologie: this compound wurde auf seine immunsuppressiven Eigenschaften untersucht, insbesondere auf die Modulation der Aktivität von Lymphozyten.
Medizin: Klinische Studien haben seine Anwendung bei der Behandlung von schwerer Psoriasis, rheumatoider Arthritis und der Verhinderung von Transplantatabstoßung untersucht. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Proliferation und Funktion von Lymphozyten hemmt. Es induziert Apoptose durch die Aufnahme von extrazellulärem Kalzium, was zu einem Anstieg des intrazellulären Kalziumspiegels und der Aktivierung von Caspase-3 führt, was zu einem programmierten Zelltod führt. Zu den molekularen Zielstrukturen gehören verschiedene Rezeptoren und Enzyme, die an Kalzium-Signalwegen beteiligt sind .
Vorbereitungsmethoden
Oxeclosporin is synthesized through a series of chemical reactions involving the modification of serine(8)-cyclosporineThe preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and using polyethylene glycol (PEG) and Tween 80 as solvents .
Analyse Chemischer Reaktionen
Oxeclosporin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the effects of hydroxyethyl modification on peptide stability and reactivity.
Biology: Oxeclosporin has been investigated for its immunosuppressive properties, particularly in modulating the activity of lymphocytes.
Medicine: Clinical trials have explored its use in treating severe psoriasis, rheumatoid arthritis, and preventing transplant rejection. .
Wirkmechanismus
Oxeclosporin exerts its effects by inhibiting the proliferation and functions of lymphocytes. It induces apoptosis through the uptake of extracellular calcium, which increases intracellular calcium levels and activates caspase-3, leading to programmed cell death. The molecular targets include various receptors and enzymes involved in calcium signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Oxeclosporin ähnelt anderen Immunsuppressiva wie Cyclosporin und Tacrolimus. es ist aufgrund seiner Hydroxyethylmodifikation einzigartig, die seine Stabilität und Reaktivität erhöht. Ähnliche Verbindungen sind:
Die einzigartige Struktur und der Wirkmechanismus von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung in der immunsuppressiven Therapie.
Eigenschaften
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H115N11O14/c1-24-26-27-42(15)54(78)53-58(82)66-44(25-2)59(83)69(17)34-50(77)70(18)46(30-36(3)4)57(81)68-51(40(11)12)63(87)71(19)47(31-37(5)6)56(80)65-43(16)55(79)67-45(35-89-29-28-76)60(84)72(20)48(32-38(7)8)61(85)73(21)49(33-39(9)10)62(86)74(22)52(41(13)14)64(88)75(53)23/h24,26,36-49,51-54,76,78H,25,27-35H2,1-23H3,(H,65,80)(H,66,82)(H,67,79)(H,68,81)/b26-24+/t42-,43+,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDDMPMZGYEESG-VNHFGJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H115N11O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873121 | |
| Record name | SDZ-IMM 125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1262.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135548-15-1 | |
| Record name | Oxeclosporin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135548151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SDZ-IMM 125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXECLOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7988D03JM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
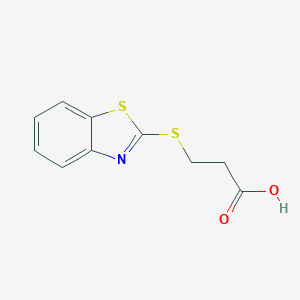

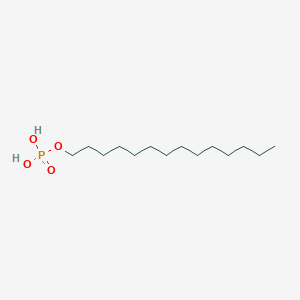
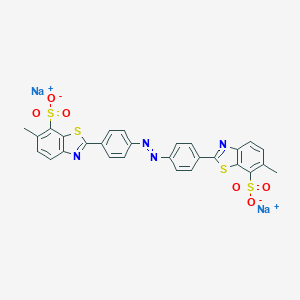

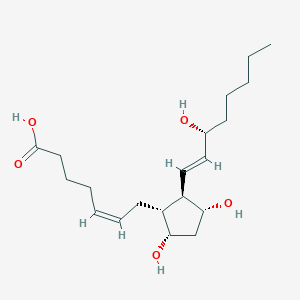


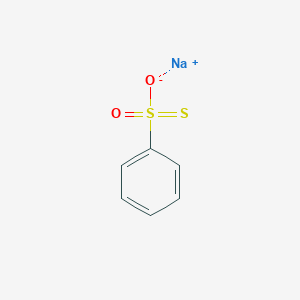
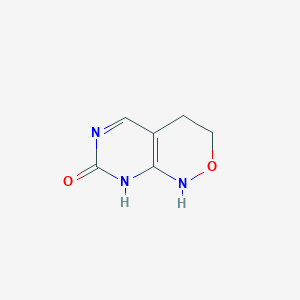

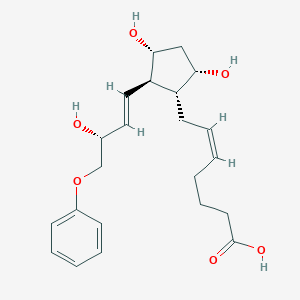
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)
